-Hydroxy-3-(trifluoromethyl)benzoic acid (4-HMTBA) is an organic compound synthesized through various methods, including the Kolbe-Schmidt reaction, Friedel-Crafts acylation, and the environmentally friendly Ullmann coupling reaction. [PubChem, 4-Hydroxy-3-(trifluoromethyl)benzoic acid, CID 2775112]
Researchers have characterized the physical and chemical properties of 4-HMTBA, including its melting point, solubility, and pKa value. These properties are crucial for understanding its behavior in various research applications. [Fisher Scientific, 4-Hydroxy-3-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific™]
-HMTBA exhibits various properties that make it potentially valuable in different scientific research fields. Here are some potential applications:
4-Hydroxy-3-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is C8H5F3O3, and it has a molecular weight of approximately 206.119 g/mol. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activities. The compound appears as a white crystalline solid and is soluble in organic solvents but has limited solubility in water .
The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophilic aromatic substitution reactions .
Research indicates that 4-hydroxy-3-(trifluoromethyl)benzoic acid exhibits various biological activities, including:
The synthesis of 4-hydroxy-3-(trifluoromethyl)benzoic acid can be achieved through several methods:
4-Hydroxy-3-(trifluoromethyl)benzoic acid finds applications in various fields:
Interaction studies have shown that 4-hydroxy-3-(trifluoromethyl)benzoic acid can interact with various biological molecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems. Studies suggest that it may bind to specific enzyme active sites, potentially inhibiting their function and leading to therapeutic effects .
Several compounds share structural similarities with 4-hydroxy-3-(trifluoromethyl)benzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxybenzoic Acid | C7H6O3 | Lacks trifluoromethyl group; more soluble in water. |
3-Hydroxy-4-(trifluoromethyl)benzoic Acid | C8H5F3O3 | Different hydroxyl position; similar reactivity. |
Trifluoroacetic Acid | C2F3O2 | Stronger acidity; used primarily as a reagent. |
4-Trifluoromethylbenzoic Acid | C8H6F3O2 | Lacks hydroxyl group; different biological activity. |
The presence of both hydroxy and trifluoromethyl groups in 4-hydroxy-3-(trifluoromethyl)benzoic acid contributes to its distinctive chemical behavior and potential applications compared to these similar compounds .
The synthesis of 4-hydroxy-3-(trifluoromethyl)benzoic acid has been extensively studied through various classical approaches utilizing benzene derivatives as starting materials . The most prominent traditional methods include direct fluorination strategies, Kolbe-Schmidt carboxylation reactions, and Friedel-Crafts acylation pathways [2] [3].
Direct fluorination represents one of the earliest established synthetic routes, involving the treatment of 4-hydroxybenzoic acid with trifluoroacetic anhydride as the primary fluorinating agent . This methodology achieves yields ranging from 60-75% under controlled organic solvent conditions, offering the advantage of a straightforward one-step process . However, the high cost of trifluoroacetic anhydride and the requirement for harsh reaction conditions limit its widespread application [4].
The Kolbe-Schmidt carboxylation reaction has emerged as a particularly valuable approach for synthesizing hydroxylated benzoic acid derivatives [3] [5]. This method involves the preparation of ortho- or para-hydroxyl benzoic acid from carbon dioxide and sodium or potassium phenolate [3]. Research has demonstrated that sodium phenolate consistently contributes to the formation of ortho-hydroxyl benzoic acid, while potassium phenolate often results in the production of para-hydroxyl benzoic acid [3]. When applied to 3-trifluoromethylphenol substrates, this reaction achieves yields of 70-85% under high pressure carbon dioxide conditions at temperatures of 120-140°C [5].
Friedel-Crafts acylation represents another fundamental classical approach, particularly effective for trifluoromethylbenzene derivatives [6] [7]. This methodology employs aluminum chloride as a Lewis acid catalyst in combination with acyl chlorides under anhydrous conditions at temperatures ranging from 0-60°C [6]. The reaction typically achieves yields of 55-70%, though it suffers from limitations including the necessity of aluminum chloride and restricted substrate scope [7].
The development of catalytic fluorination strategies has revolutionized the synthesis of trifluoromethyl-containing aromatic compounds [8] [9] [10]. These methodologies offer enhanced selectivity and improved functional group tolerance compared to traditional approaches [8].
Copper-catalyzed trifluoromethylation has gained significant prominence due to its wide substrate scope and commercial viability [8] [10]. The first copper-catalyzed aryl-trifluoromethyl bond-forming reaction demonstrated the use of aryl halides with (trifluoromethyl)triethylsilane as the trifluoromethyl source [8]. This approach employs copper(I) iodide as the catalyst, combined with tetramethylsilane trifluoromethyl and potassium fluoride, achieving yields of 65-80% at temperatures of 80-120°C [10]. The nucleophilic trifluoromethyl unit is generated in situ from the silane reagent and potassium fluoride, reducing the potential for side reactions [8].
Palladium-catalyzed methodologies have demonstrated exceptional selectivity and mild reaction conditions [11]. The palladium-catalyzed trifluoromethylation of vinyl sulfonates represents a significant advancement, utilizing cyclohexenyl triflates and nonaflates as substrates [11]. This system employs palladium(dibenzylideneacetone) or allylpalladium chloride dimers with monodentate biaryl phosphine ligands, achieving yields of 70-85% at temperatures of 60-80°C [11]. The trifluoromethyl anion equivalent is generated from trimethylsilyl trifluoromethyl in combination with potassium fluoride or triethylsilyl trifluoromethyl with rubidium fluoride [11].
Photoredox catalysis has emerged as a powerful strategy for trifluoromethylation under mild conditions [12] [13]. The first efficient protocol for photocatalytic trifluoromethylation utilized trifluoromethanesulfonyl chloride as the fluorinating agent in the presence of ruthenium phenanthroline chloride catalyst and household light bulb irradiation [12]. This methodology demonstrates broad utility through the addition of trifluoromethyl radicals to heteroaromatic and aromatic systems, achieving yields of 40-65% at room temperature [12] [13].
Iron-based catalytic systems have gained attention due to their earth-abundant nature and cost-effectiveness [14]. Research has demonstrated that iron species embedded in heterogeneous frameworks share mechanistic similarities with enzymes and nonheme iron(IV)-oxo species in benzene hydroxylation reactions [14]. These systems typically operate at temperatures of 100-150°C with reaction times of 6-18 hours, achieving yields of 45-70% [14].
Table 1: Catalytic Fluorination Strategies for Trifluoromethyl Group Introduction | |||||||
---|---|---|---|---|---|---|---|
Catalyst System | Fluorine Source | Substrate Type | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Limitations |
Copper(I) Iodide | Trimethylsilane trifluoromethyl/Potassium fluoride | Aryl halides | 80-120 | 2-8 | 65-80 | Wide substrate scope, commercial availability | High temperature requirement |
Palladium complexes | Triethylsilane trifluoromethyl/Rubidium fluoride | Vinyl sulfonates | 60-80 | 4-12 | 70-85 | Mild conditions, high selectivity | Expensive catalyst, limited substrate scope |
Ruthenium photocatalyst | Trifluoromethanesulfonyl chloride | Aromatic compounds | 20-40 | 8-24 | 40-65 | Room temperature, functional group tolerance | Moderate yields, requires light irradiation |
Iron-based catalysts | Selectfluor, trifluoroiodomethane | Benzene derivatives | 100-150 | 6-18 | 45-70 | Earth-abundant metal, cost-effective | Harsh conditions, lower selectivity |
The development of environmentally sustainable synthetic methodologies has become increasingly important in the preparation of trifluoromethylated benzoic acid derivatives [15] [16] [17] [18]. Green chemistry approaches focus on reducing environmental impact through the use of renewable feedstocks, mild reaction conditions, and atom-economical processes [5].
Carbon dioxide utilization represents a particularly promising green chemistry approach for carboxylation reactions [17] [19] [5]. Research has demonstrated that carbonate-promoted carbon-hydrogen carboxylation can effectively utilize carbon dioxide for chemical production without consuming resource-intensive reagents [17]. The carboxylation of benzene and benzothiophene using carbonates dispersed in mesoporous carbon supports has shown remarkable efficiency [17]. For benzene carboxylation, cesium carbonate/carbon materials achieve total carbonate conversion ranging from 30-43%, corresponding to carboxylate yields of 345-518 micromoles per gram of material at 420°C [17]. Benzothiophene carboxylation demonstrates even higher efficiency, with cesium carbonate achieving 51% carbonate conversion and greater than 1 millimole per gram of product at 280°C [17].
The concept of "Frustrated Lewis Pairs" has been successfully applied to aromatic carboxylation using carbon dioxide [19]. Silicon/aluminum-based frustrated Lewis pairs catalyze the carboxylation of aromatics through carbon dioxide activation, achieving yields of 62-97% [19]. The reaction mechanism involves carbon dioxide activation primarily contributed by aluminum chloride in cooperation with organosilane, forming intermediates consisting of carbon dioxide, aluminum chloride, and tetrasilane [19].
Electrochemical carboxylation has emerged as an innovative green approach that eliminates the need for heavy metals and strong acids [18]. This technique involves transferring hydrocarbons with double or triple bonds to an electrolysis cell filled with solvent, followed by oxygen addition [18]. The electrochemical intervention at both anode and cathode creates oxidative radicals at the anode while reducing oxygen to superoxide anions at the cathode [18]. These species react in solution to form carboxylic acids with yields of 60-80% [18].
Selenium-catalyzed oxidation provides another environmentally friendly methodology for carboxylic acid synthesis [16]. This approach uses diphenyl diselenide as a catalyst with aqueous hydrogen peroxide as the oxidant, achieving the conversion of aldehydes to carboxylic acids in water without organic co-solvents [16]. The reaction proceeds at room temperature with yields ranging from 56-99%, demonstrating excellent atom economy and minimal waste generation [16].
Photocatalytic decarboxylation represents an emerging green technology that utilizes visible light as an energy source [15]. Copper ligand-to-metal charge transfer enables radical decarboxylation processes at remarkably low temperatures of 35°C, approximately 100°C below conventional decarboxylation conditions [15]. This methodology achieves yields of 50-75% while eliminating the need for harsh thermal conditions [15].
Table 2: Green Chemistry Approaches in Carboxylation Reactions | |||||||
---|---|---|---|---|---|---|---|
Method | Green Principles | Substrate | Conditions | Yield (%) | Environmental Benefits | Atom Economy (%) | E-factor |
Carbon dioxide carboxylation with metal carbonates | Use of carbon dioxide as renewable feedstock | Benzene derivatives | Cesium carbonate/carbon support, 280-420°C | 30-51 | Carbon dioxide utilization, no toxic solvents | 85-90 | 2-4 |
Electrochemical carboxylation | Electricity as energy source | Hydrocarbons with double bonds | Electrolysis cell, oxygen atmosphere | 60-80 | No heavy metals, recyclable solvent | 90-95 | 1-2 |
Selenium-catalyzed oxidation | Water as solvent, hydrogen peroxide as oxidant | Aromatic aldehydes | Room temperature, aqueous hydrogen peroxide | 56-99 | Water as solvent, mild conditions | 80-85 | 3-5 |
Photocatalytic decarboxylation | Visible light as energy source | Trifluoroacetic acid derivatives | Light-emitting diode irradiation, 35°C | 50-75 | Low temperature, renewable energy | 75-80 | 4-6 |
The translation of laboratory-scale synthetic methodologies to industrial production presents numerous technical, economic, and regulatory challenges [20] [4] [21]. These obstacles significantly impact the commercial viability of trifluoromethylated aromatic compounds [20].
Cost considerations represent one of the most significant barriers to industrial-scale production [4] [21]. Trifluoroacetic anhydride, a commonly used reagent, costs approximately 35 dollars per kilogram at 1000-kilogram scale, making it economically prohibitive for large-scale applications [4]. The challenge of utilizing trifluoroacetic acid as a more cost-effective trifluoromethyl source is reflected by its exceptionally high oxidation potential, requiring harsh conditions and potent oxidants to form trifluoromethyl radicals [21]. Recent research has focused on developing mild-condition methodologies that can harness trifluoroacetic acid's potential at a price point of approximately 50 dollars per kilogram [21].
Safety and handling concerns pose significant challenges in industrial settings [20] [22]. The synthesis of aromatic trifluoromethyl compounds often involves toxic fluorinating reagents that require specialized equipment and safety protocols [22]. Flow microreactor synthesis has emerged as a promising solution to overcome handling difficulties and enable scale-up production [22]. The use of diethylaminosulfur trifluoride in continuous-flow reactors employing inert plastic flow tubes provides flexibility and improved safety compared to batch processes [22].
Heat management in exothermic trifluoromethylation reactions presents substantial scale-up difficulties [4] [23]. Research has demonstrated that conducting reactions on 5-gram scale in commonly available laboratory glassware results in only moderate reduction in isolated yields, but larger scales require sophisticated heat management systems [4]. Machine learning algorithms have been successfully applied to optimize reaction parameters concurrently, increasing reaction yields by more than 270% within two iterations [23].
Yield optimization at industrial scale faces challenges from competing side reactions that become more pronounced at larger scales [23]. Studies of 2,4,6-tris(trifluoromethyl)benzoic acid synthesis have revealed that competing trifluoromethylation at undesired positions occurs at greater than 10% scale due to steric effects . Solutions include the use of bulky directing groups during trifluoromethyl introduction, followed by deprotection, achieving 92% regioselectivity at 1-kilogram scale .
Environmental compliance requirements increasingly influence industrial synthetic strategies [18] [25]. Traditional methods involving heavy metals and strong acids generate significant waste streams that require expensive treatment and disposal [18]. The development of electrochemical methods that eliminate heavy metals and enable solvent recycling represents a promising direction for environmentally compliant production [18].
Regulatory approval processes for new catalyst systems add substantial timelines and costs to industrial implementation [20]. Only one out of more than 10 protocols covered in comprehensive reviews is currently applied on large production scale, with a few others having been applied on 5-kilogram to 100-kilogram scale [20]. The validation of new catalyst systems requires extensive testing protocols that can extend implementation timelines by 2-3 years [20].
Table 3: Industrial-Scale Production Challenges for Trifluoromethyl Compounds | |||||
---|---|---|---|---|---|
Challenge Category | Specific Issue | Impact Level | Current Solutions | Success Rate (%) | Timeline for Implementation |
Cost and Economics | High reagent costs (trifluoroacetic anhydride approximately 35 dollars/kg) | High | Process optimization, alternative reagents | 60-70 | 2-3 years |
Safety and Handling | Toxic fluorinating reagents | Very High | Flow chemistry, automated systems | 80-85 | 1-2 years |
Scale-up Difficulties | Heat management in exothermic reactions | High | Continuous flow reactors | 70-75 | 1-2 years |
Yield Optimization | Competing side reactions at large scale | Medium | Machine learning optimization | 75-80 | 2-4 years |
Environmental Compliance | Waste generation and disposal | High | Green chemistry alternatives | 50-60 | 3-5 years |
Regulatory Approval | New catalyst systems validation | Medium | Extensive testing protocols | 85-90 | 2-3 years |
Crystalline Structure and Thermal Properties
4-Hydroxy-3-(trifluoromethyl)benzoic acid exhibits well-defined crystalline characteristics with a melting point range of 144-147°C [1] [2] [3]. The compound appears as a white to cream-colored crystalline solid or powder [1] [4] [5], indicating good structural organization and thermal stability at ambient conditions.
The molecular structure demonstrates significant thermodynamic stability due to the electron-withdrawing effects of the trifluoromethyl group and the hydrogen bonding capabilities of both the carboxylic acid and hydroxyl functional groups [6] [7]. This combination of substituents creates a rigid molecular framework that contributes to the compound's relatively high melting point compared to unsubstituted benzoic acid (melting point 122°C).
Phase Transition Behavior
Based on comparative analysis with similar trifluoromethylated aromatic compounds, the compound is expected to exhibit stable crystalline polymorphism under normal conditions [8] [9]. The predicted boiling point of 266.1±40.0°C [10] suggests thermal decomposition may occur before vaporization, which is characteristic of heavily substituted benzoic acid derivatives.
Table 1: Thermodynamic Properties
Property | Value | Source/Method |
---|---|---|
Melting Point | 144-147°C | Experimental [1] [2] |
Predicted Boiling Point | 266.1±40.0°C | Computational [10] |
Density | 1.26±0.1 g/cm³ | Predicted [11] |
Flash Point | 155.6±27.9°C | Predicted [12] |
Thermal Stability | Stable to 150°C | Estimated |
Solvent Compatibility Analysis
The solubility behavior of 4-hydroxy-3-(trifluoromethyl)benzoic acid is governed by the competing effects of the hydrophilic carboxylic acid and hydroxyl groups versus the lipophilic trifluoromethyl substituent [13] [6] [14]. This molecular polarity profile results in selective solubility patterns across different solvent systems.
Polar Protic Solvents
The compound demonstrates good solubility in polar protic solvents such as ethanol and methanol [13]. The hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents, facilitating dissolution despite the electron-withdrawing effects of the trifluoromethyl group.
Polar Aprotic Solvents
Excellent solubility is observed in polar aprotic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone [13]. These solvents can effectively solvate the polar functional groups while accommodating the fluorinated region of the molecule.
Nonpolar Systems
Limited solubility occurs in nonpolar solvents such as hexane and toluene due to the strong polar character of the molecule [13]. The trifluoromethyl group, while hydrophobic, is insufficient to overcome the dominant polar characteristics.
Table 2: Solubility Parameters in Organic Solvent Systems
Solvent Class | Representative Solvents | Solubility | Mechanism |
---|---|---|---|
Polar Protic | Ethanol, Methanol | Good | Hydrogen bonding with OH/COOH |
Polar Aprotic | DMSO, DMF, Acetone | Excellent | Dipole-dipole interactions |
Moderately Polar | Dichloromethane | Good | Mixed polar/nonpolar interactions |
Low Polarity | Diethyl ether | Moderate | Limited polar interactions |
Nonpolar | Hexane, Toluene | Poor | Insufficient nonpolar character |
Acidity Enhancement by Substituent Effects
The trifluoromethyl group significantly enhances the acidity of 4-hydroxy-3-(trifluoromethyl)benzoic acid compared to unsubstituted benzoic acid (pKa = 4.20) [15] [16] [17]. The strong electron-withdrawing nature of the CF₃ group stabilizes the conjugate base through inductive effects, leading to increased acid strength [18] [19] [20].
Predicted pKa Values and Comparison
Based on substituent effect analysis and comparison with related compounds, the pKa of 4-hydroxy-3-(trifluoromethyl)benzoic acid is estimated to be in the range of 3.0-4.5 [11]. This represents a significant increase in acidity compared to benzoic acid, with the trifluoromethyl group contributing approximately 0.5-1.0 pKa units of enhancement [16] [17].
pH-Dependent Speciation
At physiological pH (7.4), the compound exists predominantly in its deprotonated form as the carboxylate anion [15]. The degree of ionization follows the Henderson-Hasselbalch equation, with complete deprotonation occurring at pH values approximately 2 units above the pKa.
Table 3: Acid Dissociation Constants and pH Behavior
Compound | pKa Value | Relative Acidity | Substituent Effect |
---|---|---|---|
Benzoic acid | 4.20 | Reference | - |
4-(Trifluoromethyl)benzoic acid | 3.6 | Stronger | CF₃ electron withdrawal |
4-Hydroxybenzoic acid | 4.54 | Weaker | OH electron donation |
4-Hydroxy-3-(trifluoromethyl)benzoic acid | 3.0-4.5 (est.) | Stronger | Combined CF₃/OH effects |
3-(Trifluoromethyl)benzoic acid | 3.6-3.8 (est.) | Stronger | CF₃ meta-position effect |
Molecular Dipole and Electronic Distribution
The molecular structure of 4-hydroxy-3-(trifluoromethyl)benzoic acid exhibits significant dipole moment enhancement due to the presence of multiple polar functional groups [21] [22] [23]. The trifluoromethyl group contributes a substantial dipole moment component, while the hydroxyl and carboxylic acid groups add additional polar character.
Surface Tension Properties
The compound is expected to exhibit elevated surface tension values due to the combination of polar functional groups [12]. The ability to form hydrogen bonds through both the hydroxyl and carboxylic acid groups, combined with the high electronegativity of the fluorine atoms, results in strong intermolecular interactions at interfaces.
Intermolecular Interaction Profile
The molecule demonstrates capacity for multiple types of intermolecular interactions including hydrogen bonding (donor and acceptor), dipole-dipole interactions, and dispersion forces [7]. The trifluoromethyl group contributes to enhanced lipophilicity while maintaining the hydrophilic character of the aromatic acid functionality.
Partition Coefficient Estimation
Based on structural analysis and comparison with related compounds, the octanol-water partition coefficient (log P) is estimated to be in the range of 2.5-3.5 [24] [25]. This intermediate lipophilicity reflects the balance between the hydrophilic acid/hydroxyl groups and the lipophilic trifluoromethyl substituent.
Table 4: Surface Characteristics and Molecular Polarity Parameters
Property | Estimated Value | Contributing Factors |
---|---|---|
Dipole Moment | Enhanced | CF₃, OH, COOH groups |
Log P (octanol/water) | 2.5-3.5 | Balanced hydrophilic/lipophilic character |
Hydrogen Bond Donors | 2 | OH and COOH groups |
Hydrogen Bond Acceptors | 6 | F atoms, OH, and COOH oxygens |
Polar Surface Area | 57.53 Ų | Oxygen and fluorine atoms |
Molecular Polarity | High | Multiple polar functional groups |
Irritant